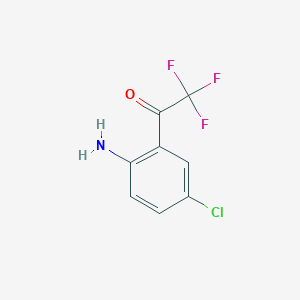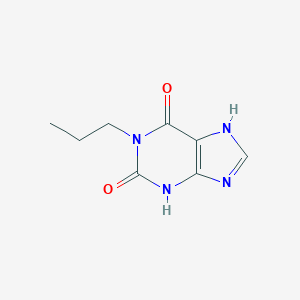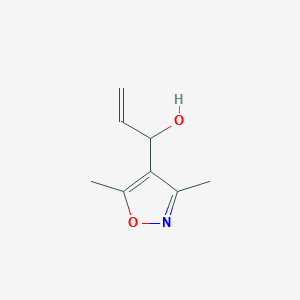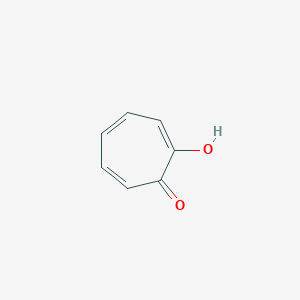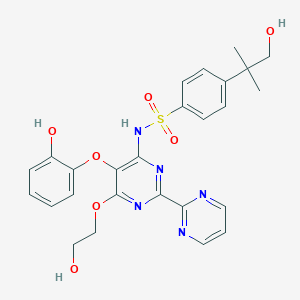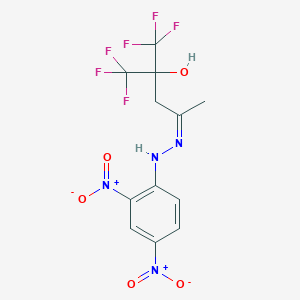
5,5,5-Trifluoro-4-hydroxy-4-trifluoromethyl-2-pentanone-2,4-dinitrophenylhydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5,5-Trifluoro-4-hydroxy-4-trifluoromethyl-2-pentanone-2,4-dinitrophenylhydrazone, also known as TTFD, is a chemical compound that has been widely used in scientific research. TTFD is a derivative of 2,4-dinitrophenylhydrazine and is often used as a reagent in the analysis of carbonyl compounds. In
作用机制
The mechanism of action of 5,5,5-Trifluoro-4-hydroxy-4-trifluoromethyl-2-pentanone-2,4-dinitrophenylhydrazone involves the formation of a hydrazone derivative with carbonyl compounds. The reaction proceeds through the nucleophilic addition of the hydrazine group of 5,5,5-Trifluoro-4-hydroxy-4-trifluoromethyl-2-pentanone-2,4-dinitrophenylhydrazone to the carbonyl group of the target compound. This is followed by the elimination of water, which results in the formation of a stable hydrazone derivative.
生化和生理效应
5,5,5-Trifluoro-4-hydroxy-4-trifluoromethyl-2-pentanone-2,4-dinitrophenylhydrazone is not known to have any significant biochemical or physiological effects. It is a relatively stable compound that does not react with biological molecules. However, it should be handled with care as it is a toxic compound and can cause skin irritation and respiratory problems if inhaled.
实验室实验的优点和局限性
One of the main advantages of 5,5,5-Trifluoro-4-hydroxy-4-trifluoromethyl-2-pentanone-2,4-dinitrophenylhydrazone is its high selectivity towards carbonyl compounds. It forms stable derivatives with ketones and aldehydes, which can be easily analyzed using spectroscopic techniques. 5,5,5-Trifluoro-4-hydroxy-4-trifluoromethyl-2-pentanone-2,4-dinitrophenylhydrazone is also relatively easy to synthesize and is commercially available.
However, 5,5,5-Trifluoro-4-hydroxy-4-trifluoromethyl-2-pentanone-2,4-dinitrophenylhydrazone has some limitations for lab experiments. It is a toxic compound that should be handled with care. It can also react with other functional groups in the target compound, which can result in the formation of unwanted by-products. In addition, 5,5,5-Trifluoro-4-hydroxy-4-trifluoromethyl-2-pentanone-2,4-dinitrophenylhydrazone is not suitable for the analysis of carbonyl compounds that are present in low concentrations.
未来方向
There are several future directions for the use of 5,5,5-Trifluoro-4-hydroxy-4-trifluoromethyl-2-pentanone-2,4-dinitrophenylhydrazone in scientific research. One potential application is in the analysis of carbonyl compounds in complex mixtures, such as biological fluids or environmental samples. 5,5,5-Trifluoro-4-hydroxy-4-trifluoromethyl-2-pentanone-2,4-dinitrophenylhydrazone could be used in combination with other reagents to improve the selectivity and sensitivity of the analysis.
Another potential application is in the development of new hydrazone derivatives for the analysis of other functional groups. 5,5,5-Trifluoro-4-hydroxy-4-trifluoromethyl-2-pentanone-2,4-dinitrophenylhydrazone could serve as a starting material for the synthesis of new hydrazone derivatives with improved selectivity and sensitivity towards other functional groups.
Conclusion:
In conclusion, 5,5,5-Trifluoro-4-hydroxy-4-trifluoromethyl-2-pentanone-2,4-dinitrophenylhydrazone is a useful reagent for the analysis of carbonyl compounds in scientific research. It is relatively easy to synthesize and has high selectivity towards ketones and aldehydes. However, it should be handled with care as it is a toxic compound. There are several future directions for the use of 5,5,5-Trifluoro-4-hydroxy-4-trifluoromethyl-2-pentanone-2,4-dinitrophenylhydrazone in scientific research, including the analysis of carbonyl compounds in complex mixtures and the development of new hydrazone derivatives for the analysis of other functional groups.
合成方法
The synthesis of 5,5,5-Trifluoro-4-hydroxy-4-trifluoromethyl-2-pentanone-2,4-dinitrophenylhydrazone involves the reaction of 5,5,5-trifluoro-4-hydroxy-4-trifluoromethyl-2-pentanone with 2,4-dinitrophenylhydrazine in the presence of an acid catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which is then converted to 5,5,5-Trifluoro-4-hydroxy-4-trifluoromethyl-2-pentanone-2,4-dinitrophenylhydrazone by the elimination of water. The yield of 5,5,5-Trifluoro-4-hydroxy-4-trifluoromethyl-2-pentanone-2,4-dinitrophenylhydrazone can be improved by using a higher concentration of the reactants and by optimizing the reaction conditions.
科学研究应用
5,5,5-Trifluoro-4-hydroxy-4-trifluoromethyl-2-pentanone-2,4-dinitrophenylhydrazone has been widely used in scientific research as a reagent for the analysis of carbonyl compounds. It is particularly useful in the analysis of ketones and aldehydes, as it forms a stable and highly colored derivative with these compounds. 5,5,5-Trifluoro-4-hydroxy-4-trifluoromethyl-2-pentanone-2,4-dinitrophenylhydrazone has also been used in the analysis of steroids, amino acids, and other organic compounds.
属性
CAS 编号 |
101931-72-0 |
|---|---|
产品名称 |
5,5,5-Trifluoro-4-hydroxy-4-trifluoromethyl-2-pentanone-2,4-dinitrophenylhydrazone |
分子式 |
C12H10F6N4O5 |
分子量 |
404.22 g/mol |
IUPAC 名称 |
(4Z)-4-[(2,4-dinitrophenyl)hydrazinylidene]-1,1,1-trifluoro-2-(trifluoromethyl)pentan-2-ol |
InChI |
InChI=1S/C12H10F6N4O5/c1-6(5-10(23,11(13,14)15)12(16,17)18)19-20-8-3-2-7(21(24)25)4-9(8)22(26)27/h2-4,20,23H,5H2,1H3/b19-6- |
InChI 键 |
ROFRLYREHGHRDM-SWNXQHNESA-N |
手性 SMILES |
C/C(=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/CC(C(F)(F)F)(C(F)(F)F)O |
SMILES |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])CC(C(F)(F)F)(C(F)(F)F)O |
规范 SMILES |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])CC(C(F)(F)F)(C(F)(F)F)O |
同义词 |
5,5,5-Trifluoro-4-(trifluoromethyl)-4-hydroxy-2-pentanone 2,4-dinitrophenyl hydrazone |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



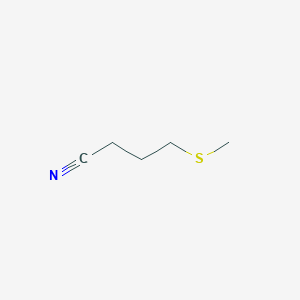
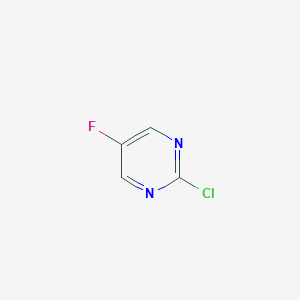
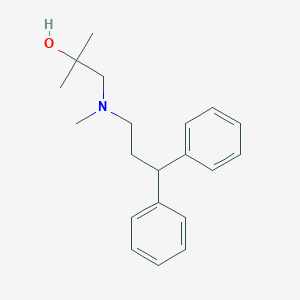
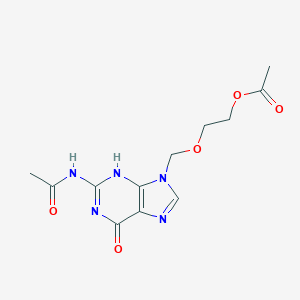
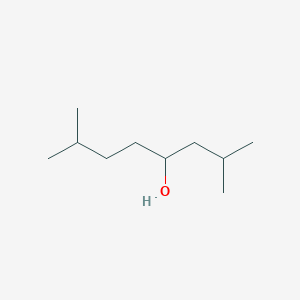

![2-[(Acetyloxy)methoxy]ethyl acetate](/img/structure/B20145.png)
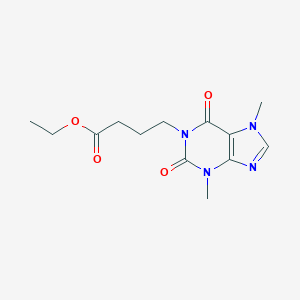
![8-Fluoro-4H-thieno[3,2-c]chromene-2-carboxylic acid](/img/structure/B20153.png)
